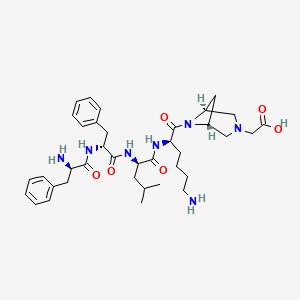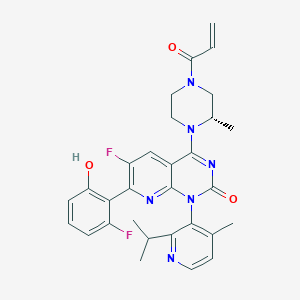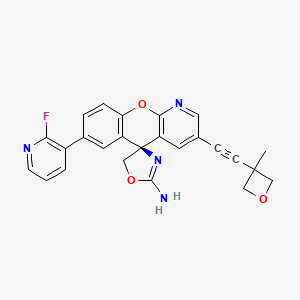
Aminoquinol diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoquinol diphosphate is a chemical compound with the molecular formula C26H37Cl2N3O8P2 and a molecular weight of 652.44 g/mol . It has shown potential in the treatment of acute necrotising cutaneous leishmaniasis . This compound is also being researched for its applications in various fields, including medicine and pharmacology.
Métodos De Preparación
The preparation of aminoquinol diphosphate involves several synthetic routes and reaction conditions. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent, combined with PEG300 (polyethylene glycol 300) and Tween 80 . The compound is typically stored at -20°C in powder form for up to three years, or at -80°C in solvent for up to one year . Industrial production methods may vary, but they generally follow similar principles to ensure the stability and purity of the compound.
Análisis De Reacciones Químicas
Aminoquinol diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions could produce aminoquinol derivatives.
Aplicaciones Científicas De Investigación
Aminoquinol diphosphate has several scientific research applications. It has been identified as a multiple kinase inhibitor, specifically targeting CDK4/6 and PI3K/AKT pathways . This makes it a promising candidate for the treatment of hepatocellular carcinoma, a lethal malignancy . Additionally, this compound has shown potential in reducing cell viability and inducing apoptosis in cancer cells . Its applications extend to other fields such as biology and chemistry, where it is used in various experimental setups to study its effects on different biological pathways.
Mecanismo De Acción
The mechanism of action of aminoquinol diphosphate involves its inhibition of multiple kinase pathways, including CDK4/6 and PI3K/AKT . By inhibiting these pathways, the compound can reduce cell viability, induce apoptosis, and cause cell-cycle arrest in cancer cells . This multi-targeted approach makes it an effective therapeutic agent for treating certain types of cancer.
Comparación Con Compuestos Similares
Aminoquinol diphosphate can be compared to other similar compounds such as aminoquinol and aminoquinol triphosphate . While all these compounds share a similar core structure, this compound is unique in its ability to inhibit multiple kinase pathways, making it particularly effective in cancer treatment . Other similar compounds may have different targets or mechanisms of action, but they do not exhibit the same multi-targeted inhibition as this compound.
Propiedades
Número CAS |
7195-12-2 |
|---|---|
Fórmula molecular |
C26H37Cl2N3O8P2 |
Peso molecular |
652.4 g/mol |
Nombre IUPAC |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C26H31Cl2N3.2H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;2*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);2*(H3,1,2,3,4)/b14-12+;; |
Clave InChI |
VWCVSZPKLYFUGK-QHXCTMFKSA-N |
SMILES |
CCN(CC)CCCC(C)Nc1cc(nc2c1ccc(c2)Cl)/C=C/c3ccccc3Cl.OP(=O)(O)O.OP(=O)(O)O |
SMILES isomérico |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aminoquinol diphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













